molecular formula C8H6ClFO B009777 2-Chloro-6-fluoro-3-methylbenzaldehyde CAS No. 104451-99-2

2-Chloro-6-fluoro-3-methylbenzaldehyde

Cat. No. B009777
Key on ui cas rn: 104451-99-2
M. Wt: 172.58 g/mol
InChI Key: CSYKEPRGLYWJCW-UHFFFAOYSA-N
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Patent
US05482974

Procedure details

Hydroxylamine hydrochloride (1.1 parts) is added to a solution of 2-fluoro-5-methyl-6-chlorobenzaldehyde in pyridine, and the mixture is stirred for 15 minutes at room temperature. Acetic anhydride (1.3 parts) is then added and the mixture stirred at ambient temperature overnight to effect complete dehydration of the oxime to the nitrile. Most of the pyridine is removed by concentration under vacuum, then the residue is partitioned between ether and water. The organic phase is washed with brine, dried (MgSO4), filtered through silica gel, concentrated, then triturated in hexane to afford 2-fluoro-5-methyl-6-chlorobenzonitrile as light yellow crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]O.[F:4][C:5]1[CH:12]=[CH:11][C:10]([CH3:13])=[C:9]([Cl:14])[C:6]=1[CH:7]=O.C(OC(=O)C)(=O)C>N1C=CC=CC=1>[F:4][C:5]1[CH:12]=[CH:11][C:10]([CH3:13])=[C:9]([Cl:14])[C:6]=1[C:7]#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=O)C(=C(C=C1)C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Most of the pyridine is removed by concentration under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between ether and water
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
triturated in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C#N)C(=C(C=C1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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